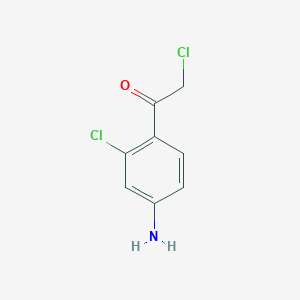
1-(4-Amino-2-chlorophenyl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-2-chlorophenyl)-2-chloroethanone, also known as CAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CAPC is a member of the family of alpha-chloroketones, which are known for their diverse biological activities. In
Wirkmechanismus
1-(4-Amino-2-chlorophenyl)-2-chloroethanone is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in inflammation and pain. 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Amino-2-chlorophenyl)-2-chloroethanone in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects on cells in vitro.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Amino-2-chlorophenyl)-2-chloroethanone. One direction is to investigate its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to explore its potential as an insecticide and herbicide in agriculture. Additionally, there is potential for using 1-(4-Amino-2-chlorophenyl)-2-chloroethanone as a starting material for the synthesis of novel polymers with unique properties. Overall, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone is a promising compound with a wide range of potential applications in various fields.
Synthesemethoden
1-(4-Amino-2-chlorophenyl)-2-chloroethanone can be synthesized by reacting p-nitroaniline with thionyl chloride to form 4-nitro-2-chloroaniline. The nitro group is then reduced using iron powder, and the resulting compound is reacted with phosgene to produce 1-(4-Amino-2-chlorophenyl)-2-chloroethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to have antitumor, anti-inflammatory, and analgesic properties. In agriculture, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to have insecticidal and herbicidal properties. In materials science, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been used as a starting material for the synthesis of novel polymers.
Eigenschaften
CAS-Nummer |
105727-35-3 |
|---|---|
Produktname |
1-(4-Amino-2-chlorophenyl)-2-chloroethanone |
Molekularformel |
C8H7Cl2NO |
Molekulargewicht |
204.05 g/mol |
IUPAC-Name |
1-(4-amino-2-chlorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4,11H2 |
InChI-Schlüssel |
XXZPWZDTGSHCRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)CCl |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)CCl |
Synonyme |
Ethanone, 1-(4-amino-2-chlorophenyl)-2-chloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



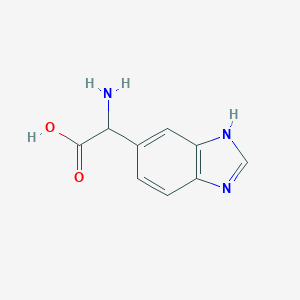
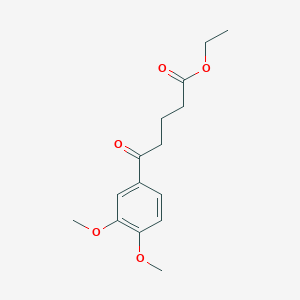
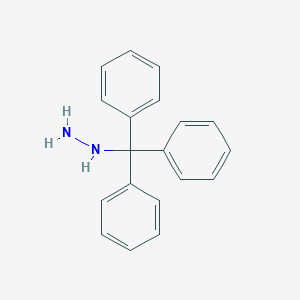
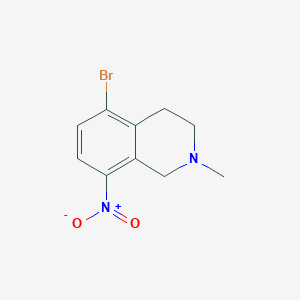
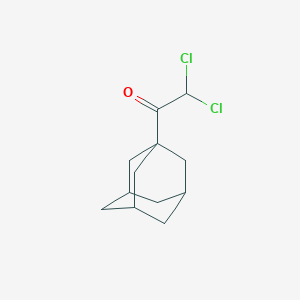
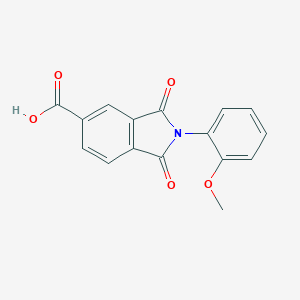
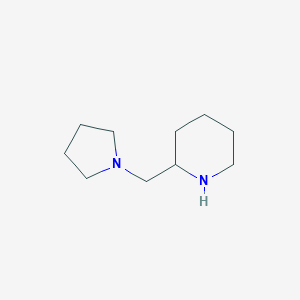
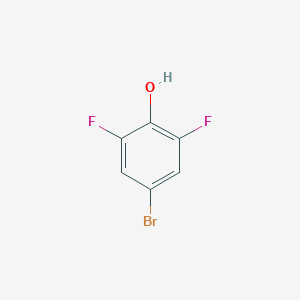
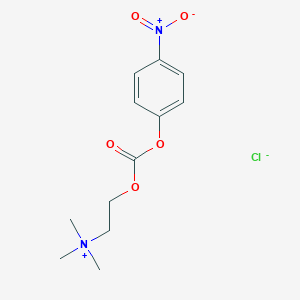
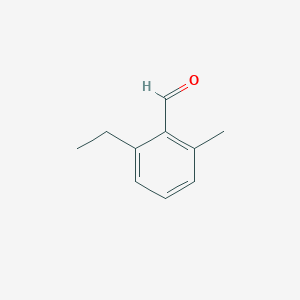
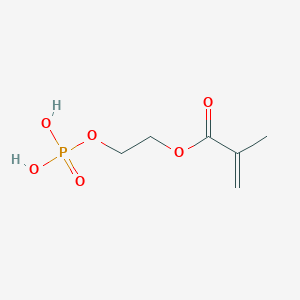
![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)